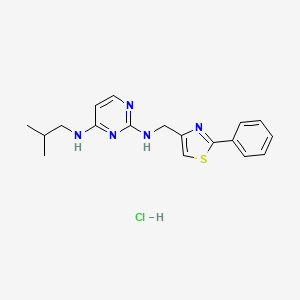

KHS101 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KHS101 hydrochloride is a small-molecule inhibitor of TACC3 , which is a key component of centrosome-microtubule dynamic networks . It selectively induces a neuronal differentiation phenotype . It has been used in research to reduce tumor growth and increase survival without discernible side effects .

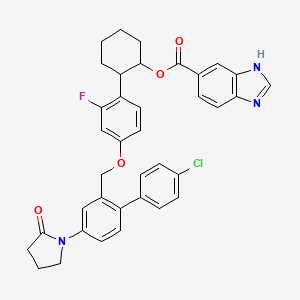

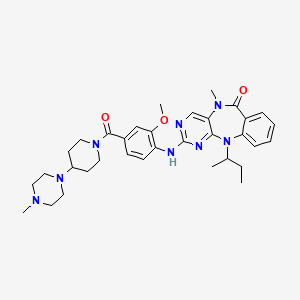

Molecular Structure Analysis

The molecular formula of KHS101 hydrochloride is C18H22ClN5S . Its molecular weight is 375.92 . The CAS number is 1784282-12-7 .Physical And Chemical Properties Analysis

KHS101 hydrochloride is soluble in DMSO (75 mg/mL) and water (3 mg/mL) . It is stable if stored as directed .Scientific Research Applications

Inhibition of Mitochondrial HSPD1

KHS101 hydrochloride has been found to bind and inhibit the mitochondrial chaperone HSPD1 . This interaction leads to bioenergetic dysfunction in glioblastoma cells .

Induction of Cellular Degradation

Phenotypic profiling of KHS101 revealed that it induces lethal cellular degradation in molecularly-diverse glioblastoma cells . This effect is independent of their tumor subtype .

Anti-Glioblastoma Therapy

KHS101 has shown potential as an anti-glioblastoma therapy. It has been found to significantly reduce intracranial glioblastoma xenograft tumor growth upon systemic administration .

Disruption of Energy Metabolism

KHS101 disrupts energy metabolism in human glioblastoma cells . This disruption reduces tumor growth in mice .

Induction of Neuronal Differentiation

KHS101 hydrochloride is a selective inducer of neuronal differentiation. It induces neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) by interacting with TACC3 .

Suppression of Astrocyte Formation

KHS101 hydrochloride suppresses astrocyte formation . This suppression could have implications for the treatment of diseases where astrocyte formation plays a role.

7. Acceleration of Neuronal Differentiation In Vivo KHS101 hydrochloride also induces acceleration of neuronal differentiation in the hippocampal dentate gyrus in vivo .

Mechanism of Action

Target of Action

KHS101 hydrochloride is a small molecule that interacts with Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3) . TACC3 is a key component of centrosome-microtubule dynamic networks . It plays critical roles in protecting microtubule stability and centrosome integrity, which are often dysregulated in cancers .

Mode of Action

KHS101 hydrochloride selectively induces a neuronal differentiation phenotype by interacting with TACC3 . It also disrupts the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) in glioblastoma multiforme (GBM) cells .

Biochemical Pathways

KHS101 hydrochloride promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . The compound also induces key mitochondrial unfolded protein response factor DDIT3 in vitro and in vivo .

Pharmacokinetics

It’s known that khs101 hydrochloride can cross the blood-brain barrier (bbb), which is crucial for its effectiveness in brain-related conditions .

Result of Action

KHS101 hydrochloride promotes tumor cell death in diverse GBM cell models, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines . It also induces neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) and suppresses astrocyte formation .

Action Environment

It’s known that khs101 hydrochloride can function effectively in the complex environment of the brain, as it can cross the bbb .

Safety and Hazards

Future Directions

KHS101 hydrochloride has shown promise in research for its ability to reduce tumor growth and increase survival without discernible side effects . It crosses the blood-brain barrier (BBB) and selectively induces neuronal differentiation of hippocampal neural progenitor cells in vitro and in vivo . These findings suggest targeting of HSPD1-dependent oncometabolic pathways as an anti-GBM therapy .

Relevant Papers The paper “The small molecule KHS101 induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1” discusses the mechanism of action of KHS101 . Another paper by Wurdak et al. (2010) discusses how KHS101 accelerates neuronal differentiation in the adult rat .

properties

IUPAC Name |

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQHPQJFRKGIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KHS101 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.